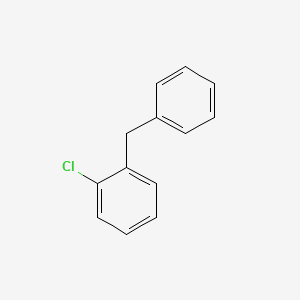

1-Benzyl-2-chlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKSPFNZXBWDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073460 | |

| Record name | Benzene, 1-chloro-2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29921-41-3 | |

| Record name | Benzene, 1-chloro-2-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29921-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Friedel-Crafts Benzylation of Chlorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction, first reported by Charles Friedel and James Crafts in 1877, represents a cornerstone of organic synthesis, providing a powerful method for forming carbon-carbon bonds by attaching substituents to an aromatic ring.[1] Among its variations, the benzylation of aromatic compounds is crucial for synthesizing diarylmethane structures, which are prevalent in pharmaceuticals, materials science, and fine chemicals.[2]

This technical guide provides an in-depth analysis of the mechanism of Friedel-Crafts benzylation of chlorobenzene. This specific reaction is of significant mechanistic interest due to the dual electronic nature of the chloro substituent, which deactivates the ring while directing the electrophilic attack. Understanding these nuances is paramount for controlling reaction outcomes, optimizing yields, and designing rational synthetic routes in a professional research and development setting.

The Dichotomy of the Chloro Substituent: A Deactivated yet Directing Group

The reactivity of the chlorobenzene ring in electrophilic aromatic substitution is governed by a delicate balance of two opposing electronic effects originating from the chlorine atom:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond. This effect reduces the ring's overall nucleophilicity, making it less reactive towards electrophiles than unsubstituted benzene.[3] Aromatic compounds with strongly deactivating groups, such as a nitro group, often fail to undergo Friedel-Crafts reactions altogether.[4]

-

Resonance Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the aromatic ring. This donation of electron density partially counteracts the inductive effect and, critically, increases the electron density at the ortho and para positions.[5]

This interplay means that while chlorobenzene reacts more slowly than benzene, it is still a viable substrate, and the incoming electrophile is selectively directed to the ortho and para positions.[5]

The Core Reaction Mechanism

The Friedel-Crafts benzylation of chlorobenzene is a multi-step electrophilic aromatic substitution reaction. The process is classically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6][7]

The overall mechanism can be dissected into three primary steps:

-

Generation of the Electrophile: The reaction is initiated by the interaction between the benzylating agent (typically benzyl chloride) and the Lewis acid catalyst. The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to generate a benzyl carbocation. This carbocation serves as the active electrophile.[6][7] The benzyl carbocation is relatively stable due to the delocalization of the positive charge throughout the adjacent benzene ring.

-

Electrophilic Attack and Sigma Complex Formation: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic benzyl carbocation. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][6]

-

Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new benzyl group. This restores the aromatic π-system, yielding the final product (a mixture of ortho- and para-chlorodiphenylmethane) and regenerating the AlCl₃ catalyst.[6]

Caption: The three-step mechanism of Friedel-Crafts benzylation.

The Origin of Regioselectivity

The preference for ortho and para substitution is a direct consequence of the stability of the intermediate sigma complex. When the benzyl carbocation attacks at the ortho or para positions, a key resonance structure can be drawn where the positive charge is located on the carbon atom directly bonded to the chlorine. This allows the chlorine's non-bonding electrons to delocalize and form a fourth resonance structure, providing significant additional stabilization. This stabilizing contribution is absent in the case of meta attack. Consequently, the activation energies for the formation of the ortho and para intermediates are lower, leading to these products being formed preferentially.

Caption: Resonance forms for ortho vs. meta attack on chlorobenzene.

Product Distribution and Reaction Kinetics

The reaction typically yields a mixture of ortho- and para-chlorodiphenylmethane. The para isomer is usually the major product, primarily due to steric hindrance from the bulky benzyl group, which disfavors substitution at the adjacent ortho position.[8]

| Isomer | Typical Yield (%) | Rationale |

| ortho-chlorodiphenylmethane | Minor Product | Steric hindrance between the incoming benzyl group and the chloro substituent. |

| para-chlorodiphenylmethane | Major Product | The para position is sterically unhindered, allowing for easier electrophilic attack. |

| meta-chlorodiphenylmethane | Trace / Not Formed | The intermediate sigma complex is electronically destabilized relative to ortho/para. |

| Table 1: Typical regiochemical outcome of the benzylation of chlorobenzene. |

While specific yield data for benzylation can vary, studies on the related Friedel-Crafts benzoylation of chlorobenzene show a strong preference for the para product, with yields often ranging from 84% to 97%.[9] This serves as a strong analogue for the directing effects in benzylation.

Key Challenges and Mitigation Strategies

Despite its utility, the classical Friedel-Crafts alkylation is beset by several limitations that require careful control.

-

Polyalkylation: The primary product, chlorodiphenylmethane, contains an activating benzyl group. This makes the product more nucleophilic than the starting chlorobenzene, leading to a second benzylation reaction.[10][11] This is a significant cause of yield loss and purification difficulties.

-

Mitigation: To favor mono-substitution, a large excess of chlorobenzene is used relative to the benzylating agent.[12] This increases the statistical probability of the electrophile reacting with the starting material rather than the alkylated product.

-

-

Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and must be handled under anhydrous conditions.[13] Furthermore, any basic functional groups on the substrate can coordinate with the Lewis acid, deactivating it.[3]

-

Rearrangements: While the benzyl carbocation is relatively stable, other alkyl halides can produce primary carbocations that rapidly rearrange to more stable secondary or tertiary cations, leading to isomeric products.[14] This is less of a concern with benzyl chloride but is a critical consideration in other Friedel-Crafts alkylations.

Experimental Protocol: Synthesis of 4-Chlorodiphenylmethane

This protocol describes a representative procedure for the laboratory-scale synthesis of the major para isomer, 4-chlorodiphenylmethane. It is adapted from established Friedel-Crafts methodologies.[15]

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Chlorobenzene (large excess, dried)

-

Benzyl Chloride

-

Anhydrous Dichloromethane (DCM) or another suitable inert solvent

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Caption: A typical experimental workflow for Friedel-Crafts benzylation.

Procedure:

-

Reaction Setup: Assemble a flame-dried three-neck flask with a stirrer, condenser, and addition funnel under an inert nitrogen atmosphere.

-

Reagent Charging: Charge the flask with anhydrous chlorobenzene (e.g., 5 equivalents) and cool the flask to 0°C in an ice bath. Carefully add anhydrous AlCl₃ (1.1 equivalents) to the stirred solvent.

-

Addition of Benzylating Agent: Add benzyl chloride (1.0 equivalent) to the addition funnel and add it dropwise to the cooled, stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography to isolate the ortho and para isomers.

Modern and "Greener" Methodologies

Recognizing the drawbacks of classical Friedel-Crafts chemistry, such as the use of stoichiometric, corrosive, and moisture-sensitive catalysts, modern research has focused on developing more sustainable alternatives.

-

Heterogeneous Catalysts: Solid acid catalysts like zeolites and nano-crystalline sulfated titania offer significant advantages, including ease of separation, reusability, and reduced waste generation.

-

Alternative Benzylating Agents: To avoid the use of halogenated compounds, benzyl alcohols have been successfully employed as benzylating agents in the presence of various acid catalysts.[16]

-

Novel Catalytic Systems: Environmentally benign procedures, such as metal-free benzylation under "on-water" conditions using a resorcinarene catalyst, have been developed.[17] These methods exploit H-bonding interactions to activate the benzyl chloride, avoiding traditional Lewis acids entirely.[17]

Conclusion

The Friedel-Crafts benzylation of chlorobenzene is a classic example of electrophilic aromatic substitution that provides deep insight into the principles of reactivity and regioselectivity. The reaction's outcome is a masterclass in the competitive inductive and resonance effects of the chloro substituent, which deactivates the ring to attack but powerfully directs substitution to the ortho and para positions. For the practicing scientist, a thorough understanding of this mechanism, coupled with an awareness of the reaction's limitations like polyalkylation, is essential for the successful synthesis of diarylmethane targets. As the field advances, the adoption of greener, more efficient catalytic systems will continue to enhance the utility and sustainability of this foundational reaction.

References

-

Allen Career Institute. (n.d.). Why polyalkylation occurs in the Friedel-Crafts alkylation reaction of benzene? Allen Digital. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

Vedantu. (n.d.). Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE. Vedantu. Retrieved from [Link]

-

Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]

-

LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

Multiple Authors. (2021, April 13). What happens when chlorobenzene undergoes Friese Craft's alkylation? Quora. Retrieved from [Link]

-

Nardi, M., et al. (2019). Green, Mild, and Efficient Friedel-Crafts Benzylation of Scarcely Reactive Arenes and Heteroarenes Under On-Water Conditions. Chemistry – A European Journal, 25(33), 7869-7873. Retrieved from [Link]

-

Sunajadevi, K. R., & Vidyasagar, D. (2015). Environmentally Benign Friedel-Crafts Benzylation over Nano TiO2/SO4. Iranian Journal of Catalysis, 5(2), 147-154. Retrieved from [Link]

-

Nardi, M., et al. (2019). Green, Mild, and Efficient Friedel–Crafts Benzylation of Scarcely Reactive Arenes and Heteroarenes under On‐Water Conditions. ResearchGate. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Allen Career Institute. (n.d.). Explain Friedel -Crafts alkylation for chlorobenzene. Give equation. Allen Digital. Retrieved from [Link]

-

Reddy, G. V., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. Records of Natural Products, 15(6), 533-542. Retrieved from [Link]

-

Reddit User Discussion. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Retrieved from [Link]

-

Norman, R. O. C., & Radda, G. K. (1962). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 3030-3035. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Land of Chemistry. (2023, March 25). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene [Video]. YouTube. Retrieved from [Link]

-

El-Mellouhi, F., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Modeling, 21(4), 86. Retrieved from [Link]

-

Olah, G. A., Tolgyesi, W. S., & Dear, R. E. A. (1962). Friedel-Crafts Isomerization. I. Effect of Promoted Aluminum Halides on Halobenzenes. The Journal of Organic Chemistry, 27(10), 3441-3449. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

-

Multiple Authors. (2019, February 14). Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene? Quora. Retrieved from [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]

- 7. mt.com [mt.com]

- 8. youtube.com [youtube.com]

- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 17. Green, Mild, and Efficient Friedel-Crafts Benzylation of Scarcely Reactive Arenes and Heteroarenes under On-Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 1-Benzyl-2-chlorobenzene

Introduction

1-Benzyl-2-chlorobenzene (CAS No. 29921-41-3) is a diarylmethane derivative with the molecular formula C₁₃H₁₁Cl.[1] Its structure, featuring a chlorobenzene ring linked to a benzene ring via a methylene bridge, makes it a valuable intermediate in the synthesis of more complex molecular architectures for medicinal and agrochemical research.[1] The precise elucidation and confirmation of this structure are paramount for its application in drug development and materials science. Spectroscopic analysis provides the definitive fingerprint of a molecule, and a multi-technique approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous characterization.

This guide provides an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers and scientists, offering not just the data, but the scientific rationale behind the spectral features, grounded in the molecule's unique electronic and steric properties.

Molecular Structure and Spectroscopic Implications

The molecular architecture of this compound is non-planar, a direct consequence of steric hindrance between the bulky benzyl group and the chlorine atom on the adjacent ring.[2] This steric interaction forces a twisted conformation, preventing the two aromatic rings from being coplanar.[2] This structural nuance, along with the electronic effects of the electron-withdrawing chlorine atom, governs the chemical environment of each proton and carbon atom, directly influencing the resulting spectroscopic output.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Analysis

The proton NMR spectrum provides a map of the different hydrogen environments. The key diagnostic signals for this compound are the benzylic methylene protons and the two distinct sets of aromatic protons.

-

Benzylic Protons (-CH₂-): These two protons are chemically equivalent and are not adjacent to any other protons, resulting in a sharp singlet. Their chemical shift is downfield due to the deshielding effect of the two adjacent aromatic rings.

-

Aromatic Protons: The nine aromatic protons reside in complex chemical environments. The protons on the unsubstituted benzyl ring and the substituted chlorobenzene ring will have different chemical shifts and will couple with their neighbors, resulting in a series of complex multiplets. The electron-withdrawing nature of chlorine tends to deshield the ortho and para protons on its ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Benzylic Methylene (-CH₂-) | ~ 4.2 - 4.5 | Singlet (s) |

| Aromatic Protons (Ar-H) | ~ 6.8 - 7.5 | Multiplet (m) |

| Table 1: Summary of ¹H NMR Spectroscopic Data. Data compiled from reference[2]. |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to symmetry, fewer than 13 signals may be observed, but the distinct electronic environments created by the chloro- and benzyl- substituents should lead to a rich spectrum.

-

Aliphatic Carbon (-CH₂-): A single signal is expected in the aliphatic region for the methylene bridge carbon.

-

Aromatic Carbons: Multiple signals are anticipated in the aromatic region (typically 110-150 ppm). The carbon atom bonded to the chlorine (C-Cl) will be significantly influenced by the halogen's electronegativity. The quaternary carbons (to which the benzyl group and chlorine are attached, and the bridgehead carbon of the benzyl ring) will typically show lower intensity signals. While specific shifts from literature searches were not available, databases like PubChem provide resources for such data.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their vibrational frequencies. The spectrum of this compound is characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, the aromatic ring structure, and the carbon-chlorine bond.

-

C-H Stretching Vibrations: The spectrum distinctly shows two types of C-H stretching: absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methylene group.

-

C=C Aromatic Ring Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the two aromatic rings.

-

C-Cl Stretching: The vibration of the carbon-chlorine bond typically appears in the fingerprint region of the spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Medium |

| Aliphatic C-H Stretch | 2950 - 2840 | Medium |

| Aromatic C=C Stretch | ~1600 and ~1500 | Strong |

| C-Cl Stretch | 880 - 550 | Medium-Strong |

| Table 2: Summary of Key IR Absorption Bands. Data compiled from references[2][4]. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

-

Molecular Ion Peak (M⁺•): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), compounds containing one chlorine atom exhibit a characteristic isotopic pattern. For this compound, this manifests as two peaks: one for the molecule containing ³⁵Cl (m/z = 202) and another, approximately one-third the intensity, for the molecule with ³⁷Cl (m/z = 204).[2]

-

Fragmentation Pattern: The most common fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form the highly stable tropylium ion (C₇H₇⁺) at m/z = 91. This is often the base peak (the most intense peak) in the spectrum.[2] Another significant fragment can arise from the loss of a chlorine atom, leading to a peak at m/z 167.

Figure 2: Primary Mass Spectrometry Fragmentation of this compound.

| m/z (mass-to-charge ratio) | Ion Identity | Significance |

| 202 / 204 | [C₁₃H₁₁Cl]⁺• | Molecular Ion (M⁺•); 3:1 ratio confirms one Cl atom. |

| 167 | [C₁₃H₁₁]⁺ | Loss of a chlorine radical from the molecular ion. |

| 91 | [C₇H₇]⁺ | Tropylium ion; often the base peak. |

| Table 3: Key Mass Spectrometry Fragments. Data compiled from reference[2]. |

Experimental Protocols

To ensure the generation of reliable and reproducible spectroscopic data, standardized experimental procedures are essential. The following outlines a general workflow for the analysis of a compound such as this compound.

Figure 3: General Workflow for Spectroscopic Analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]

-

Acquisition: Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the spectrum and integrate the ¹H signals.

IR Spectroscopy Protocol

-

Sample Preparation (Liquid Film): If the sample is a liquid, place one or two drops between two polished salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

-

Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty beam path.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.[6]

-

Acquisition: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column based on its boiling point and interactions with the stationary phase.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

-

Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its corresponding mass spectrum.[6]

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and unequivocal structural confirmation of this compound. The singlet at ~4.3 ppm in the ¹H NMR confirms the benzylic methylene group, while the aromatic C-H and C=C stretches in the IR spectrum validate the presence of the benzene rings. Crucially, the mass spectrum provides the molecular weight and the characteristic M⁺•/(M+2)⁺• isotopic pattern at m/z 202/204, which is definitive proof of a monochlorinated compound. This multi-faceted spectroscopic signature serves as a reliable quality control standard for researchers utilizing this important chemical intermediate.

References

- Smolecule. (n.d.). Buy this compound | 29921-41-3.

- Benchchem. (n.d.). This compound|CAS 29921-41-3.

-

PubChem. (n.d.). Benzene, 1-chloro-2-(phenylmethyl)- | C13H11Cl | CID 123431. Retrieved from [Link]

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C6H5Cl infrared spectrum of chlorobenzene.

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 1-Chloro-2-(2-chloroethyl)benzene.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum.

Sources

- 1. benchchem.com [benchchem.com]

- 2. smolecule.com [smolecule.com]

- 3. Benzene, 1-chloro-2-(phenylmethyl)- | C13H11Cl | CID 123431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"isomers of benzyl-chlorobenzene and their properties"

An In-depth Technical Guide to the Isomers of Benzyl-chlorobenzene: Synthesis, Properties, and Applications

Abstract

Benzyl-chlorobenzene, a monochlorinated derivative of diphenylmethane, exists as three distinct positional isomers: ortho (2-), meta (3-), and para (4-). The position of the chlorine atom on one of the phenyl rings significantly influences the molecule's steric and electronic properties. This, in turn, dictates its physical characteristics, spectroscopic signature, chemical reactivity, and potential applications. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, characterization, and properties of these isomers, grounding the discussion in established chemical principles and field-proven methodologies.

Introduction: Structure and Nomenclature

The isomers of benzyl-chlorobenzene share the molecular formula C₁₃H₁₁Cl and a molecular weight of approximately 202.68 g/mol .[1] They consist of a benzyl group (C₆H₅CH₂–) attached to a chlorobenzene ring. The structural difference lies in the substitution pattern on the chlorinated ring, which is critical for their distinct chemical identities.

-

1-Benzyl-2-chlorobenzene (ortho-benzyl-chlorobenzene): The benzyl group is adjacent to the chlorine atom.

-

1-Benzyl-3-chlorobenzene (meta-benzyl-chlorobenzene): The benzyl group is separated from the chlorine atom by one carbon.

-

1-Benzyl-4-chlorobenzene (para-benzyl-chlorobenzene): The benzyl group is opposite the chlorine atom.

The relationship between these isomers is a fundamental concept in aromatic chemistry, where positional isomerism dictates the molecule's overall symmetry, dipole moment, and intermolecular interactions. The para isomer, for instance, often exhibits higher melting points due to its symmetrical structure, which allows for more efficient packing in a crystal lattice.[2]

Caption: Chemical structures of the ortho, meta, and para isomers of benzyl-chlorobenzene.

Synthesis of Benzyl-chlorobenzene Isomers

The most common and industrially relevant method for synthesizing benzyl-chlorobenzene isomers is the Friedel-Crafts alkylation of chlorobenzene with benzyl chloride.[3][4] This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Causality Behind Experimental Choices:

-

Catalyst: A Lewis acid like AlCl₃ is essential to generate the electrophile. It coordinates with the chlorine atom of benzyl chloride, creating a polarized complex or a discrete benzyl carbocation (C₆H₅CH₂⁺), which is stabilized by resonance.[5] This highly reactive species then attacks the electron-rich chlorobenzene ring.

-

Reactant Roles: Chlorobenzene serves as the nucleophile. The chlorine atom on the ring is an ortho-, para-directing group due to its lone pairs participating in resonance, which enriches the electron density at these positions. However, it is also deactivating due to its inductive electron-withdrawing effect.

-

Product Distribution: The ortho- and para-directing nature of the chlorine substituent means that the reaction primarily yields a mixture of this compound and 1-benzyl-4-chlorobenzene. The para isomer is often the major product due to reduced steric hindrance compared to the ortho position.[5] Synthesis of the pure meta isomer via this route is not feasible; it requires a multi-step pathway involving meta-directing groups.[6]

Caption: General workflow for the Friedel-Crafts synthesis of benzyl-chlorobenzene isomers.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the isomers are distinct and crucial for their identification, separation, and application. The para isomer is typically a colorless to light yellow liquid at room temperature.[7] It is insoluble in water but shows good solubility in organic solvents like ethanol and ether.[7]

Table 1: Comparative Physical Properties of Benzyl-chlorobenzene Isomers

| Property | ortho-Isomer | meta-Isomer | para-Isomer |

| Molecular Formula | C₁₃H₁₁Cl | C₁₃H₁₁Cl | C₁₃H₁₁Cl |

| Molecular Weight | 202.68 g/mol | 202.68 g/mol | 202.68 g/mol |

| Appearance | Liquid | Liquid | Colorless to light yellow liquid[7] |

| Boiling Point | ~298-300 °C (est.) | ~295-297 °C (est.) | ~216-222 °C (at reduced pressure)[8][9] |

| Melting Point | N/A | N/A | Low range[7] |

| Density | ~1.13 g/cm³ (est.) | ~1.12 g/cm³ (est.) | ~1.10 g/cm³[7] |

| Solubility | Insoluble in water | Insoluble in water | Insoluble in water; soluble in organic solvents[7] |

Note: Experimental data for ortho and meta isomers are less commonly reported in readily available literature; some values are estimated based on established chemical principles.

Spectroscopic Characterization

Spectroscopic methods are indispensable for distinguishing between the isomers.

-

¹H NMR Spectroscopy: The most telling feature in the ¹H NMR spectrum is the signal for the benzylic methylene (–CH₂–) protons, which typically appears as a singlet around δ = 4.0–4.5 ppm .[10][11] The aromatic region (δ = 7.0–7.4 ppm) provides the key to identifying the isomer. The substitution pattern dictates the splitting patterns and coupling constants of the protons on the chlorinated ring.

-

ortho-isomer: Will show a complex multiplet for the four adjacent protons on the chlorinated ring.

-

meta-isomer: Will display four distinct signals for the protons on the chlorinated ring, often with complex splitting.

-

para-isomer: Exhibits the simplest pattern, typically showing two doublets (an AA'BB' system) for the four protons on the symmetrical chlorinated ring.

-

-

¹³C NMR Spectroscopy: The number of unique signals in the aromatic region confirms the isomer's identity. The para isomer will have fewer aromatic carbon signals than the ortho and meta isomers due to its higher symmetry. The benzylic carbon signal typically appears around δ = 41–42 ppm.[11]

-

Mass Spectrometry: All isomers will show a characteristic molecular ion peak (M⁺) at m/z ≈ 202 and an M+2 peak at m/z ≈ 204 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. The primary fragmentation pattern involves the loss of Cl to form a fragment at m/z = 167, followed by rearrangement to the highly stable tropylium ion.

Chemical Reactivity and Functionalization

The reactivity of benzyl-chlorobenzene isomers is twofold, involving reactions at the benzylic position and on the aromatic rings.

-

Reactions at the Benzylic Position: The C-H bonds of the methylene bridge are susceptible to free-radical reactions and oxidation. For instance, oxidation with a strong oxidizing agent like potassium permanganate (KMnO₄) can convert the benzyl group to a carboxylic acid. The benzylic position is significantly more reactive than the C-Cl bond on the aromatic ring.[12][13]

-

Electrophilic Aromatic Substitution: Further substitution on the aromatic rings is governed by the directing effects of the existing substituents.

-

On the Benzyl Ring: This ring is activated and directs incoming electrophiles to the ortho and para positions.

-

On the Chlorobenzene Ring: This ring is deactivated by the chlorine atom. The directing effect is a competition between the ortho, para-directing benzyl group (activating) and the ortho, para-directing chlorine atom (deactivating). For the meta isomer, the chlorine atom directs incoming electrophiles to the positions ortho and para to it, while the benzyl group directs to its own ortho and para positions.[3] For example, nitration of 1-benzyl-3-chlorobenzene predominantly yields 1-benzyl-3-chloro-4-nitrobenzene.[3]

-

Applications and Industrial Relevance

Benzyl-chlorobenzene isomers are not typically final products but serve as valuable chemical intermediates in organic synthesis. Their utility stems from their bifunctional nature, allowing for sequential modification at either the benzylic position or the aromatic rings.

-

Pharmaceutical Synthesis: They can act as building blocks for more complex drug molecules. Related structures like chlorobenzyl chlorides are used to prepare pharmaceuticals such as the antiprotozoal drug pyrimethamine.[8]

-

Agrochemicals: They are precursors for pesticides and herbicides. For example, p-chlorobenzyl chloride is an intermediate for fenvalerate, a pyrethroid insecticide.[8]

-

Dye and Pigment Industry: The diphenylmethane core is a common scaffold in triphenylmethane dyes.[14]

-

Material Science: Used in the synthesis of specialized polymers and plasticizers.

Safety and Toxicology

While specific toxicological data for each benzyl-chlorobenzene isomer is limited, the hazards can be inferred from the parent compounds, benzyl chloride and chlorobenzene.

-

Benzyl Chloride: This compound is a known lachrymator, highly irritating to the skin, eyes, and mucous membranes.[14][15] It is classified by the EPA as a probable human carcinogen (Group B2).[16] It is toxic and can cause central nervous system effects at high concentrations.[16][17]

-

Chlorobenzene: It is used as a solvent and is harmful if swallowed or inhaled.

Handling Precautions: Researchers must handle benzyl-chlorobenzene isomers with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[8]

Experimental Protocol: Synthesis and Characterization of 1-Benzyl-4-chlorobenzene

This section provides a representative, self-validating protocol for the laboratory-scale synthesis of the para isomer.

Objective: To synthesize 1-benzyl-4-chlorobenzene via Friedel-Crafts alkylation and characterize the product using ¹H NMR.

Materials:

-

Chlorobenzene (reagent grade)

-

Benzyl chloride (reagent grade)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with stir bar

-

Reflux condenser with drying tube (CaCl₂)

-

Separatory funnel

-

Rotary evaporator

Caption: Step-by-step experimental workflow for the synthesis and analysis of benzyl-chlorobenzene.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add chlorobenzene (e.g., 50 mL) and anhydrous dichloromethane (50 mL). Cool the flask in an ice bath to 0°C.

-

Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (e.g., 1.2 equivalents relative to benzyl chloride) to the stirred solution. Causality: Slow addition is critical to control the initial exotherm.

-

Reactant Addition: Add benzyl chloride (1.0 equivalent) dropwise over 30 minutes using an addition funnel. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS if possible.

-

Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and 1 M HCl (200 mL). Causality: This hydrolyzes the aluminum chloride catalyst and protonates any remaining Lewis bases, facilitating separation.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x 50 mL), saturated NaHCO₃ solution (2x 50 mL), and finally with brine (1x 50 mL). Causality: The acid wash removes any remaining catalyst residues, the bicarbonate wash neutralizes any acid, and the brine wash removes bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil will be a mixture of ortho and para isomers. These can be separated by vacuum distillation or silica gel column chromatography. The para isomer is generally less polar and will elute first.

-

Characterization: Obtain a ¹H NMR spectrum of the purified product. Confirm the presence of a singlet around δ ≈ 4.1 ppm (2H) and an AA'BB' pattern in the aromatic region, confirming the para-substitution.

Conclusion

The ortho, meta, and para isomers of benzyl-chlorobenzene are structurally similar yet possess distinct properties that govern their synthesis, reactivity, and utility. A thorough understanding of their isomer-specific characteristics, grounded in the principles of aromatic chemistry, is essential for their effective use as intermediates in the pharmaceutical, agrochemical, and materials science industries. The Friedel-Crafts alkylation remains the primary synthetic route, yielding a mixture of ortho and para isomers, while spectroscopic analysis provides a robust framework for their unambiguous identification.

References

-

Various Authors. (2017, September 4). What is the difference between benzyl chloride and chlorobenzene? Quora. [Link]

-

Various Authors. (2018, November 21). How does chlorine atom of chlorobenzene and benzyl chloride differ in reactivity? Quora. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123431, Benzene, 1-chloro-2-(phenylmethyl)-. [Link]

-

orthocresol. (2014, January 11). How to distinguish between benzyl chloride and chloro benzene? Chemistry Stack Exchange. [Link]

-

ChemBK. (n.d.). para chlorobenzyl chloride. [Link]

- CN109928987A - The method for preparing o-chlorobenzyl magnesium chloride class compound. (2019).

-

NurdRage. (2016, August 6). Make p-chlorobenzyl chloride (from para-chlorotoluene) 3rd step in making pyrimethamine. YouTube. [Link]

- CN106977381A - Synthesis process of o-chlorobenzaldehyde. (2017).

-

Supporting Information for an academic article providing NMR data. (Note: Specific source document not fully cited in search results, but representative of data found in such documents). [Link]

- CN101774885B - Method for synthesizing m-dichlorobenzene. (2012).

-

The Organic Chemistry Tutor. (2015, June 19). Synthesis of meta-Bromochlorobenzene From Benzene. YouTube. [Link]

-

Filo. (2024, June 1). Reaction of chlorobenzene with p-chlorobenzyl chloride and aluminum chlor...[Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7503, Benzyl Chloride. [Link]

-

Wikipedia. (n.d.). Benzyl chloride. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. [Link]

-

Land Of Learning. (2024, June 23). Chlorobenzene synthesis | Benzene reactions | Organic mechanisms. YouTube. [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Chlorotoluenes, Benzyl Chloride, Benzal Chloride and Benzotrichloride. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzyl chloride. [Link]

- CN101070267A - Method for producing benzal chloride or chloro benzal chloride. (2007).

-

NIST. (n.d.). Benzene, chloro-. NIST Chemistry WebBook. [Link]

-

SIDS Initial Assessment Report for SIAM 12. (n.d.). BENZYL CHLORIDE CAS N°: 100-44-7. [Link]

-

The Hive. (2003, August 24). How to make chlorobenzene. [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]

Sources

- 1. Benzene, 1-chloro-2-(phenylmethyl)- | C13H11Cl | CID 123431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. 1-Benzyl-3-chlorobenzene () for sale [vulcanchem.com]

- 4. Reaction of chlorobenzene with p-chlorobenzyl chloride and aluminum chlor.. [askfilo.com]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 1-Benzyl-4-Chlorobenzene: Properties, Uses, Safety, Supplier & Manufacturer Information - China Chemical Expert Guide [chlorobenzene.ltd]

- 8. chembk.com [chembk.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. rsc.org [rsc.org]

- 12. Difference between Benzyl chloride and chlorobenzene_Chemicalbook [chemicalbook.com]

- 13. quora.com [quora.com]

- 14. Page loading... [guidechem.com]

- 15. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 16. epa.gov [epa.gov]

- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to 1-Benzyl-2-chlorobenzene (CAS No. 29921-41-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-2-chlorobenzene (CAS No. 29921-41-3), a versatile chlorinated aromatic compound. The document delineates its chemical and physical properties, explores its primary synthesis methodology, and discusses its significant applications as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide is intended to serve as a valuable resource for professionals in research and development, offering in-depth insights into the handling, synthesis, and utilization of this compound.

Introduction and Chemical Identity

This compound is a di-substituted aromatic hydrocarbon with the molecular formula C₁₃H₁₁Cl.[1] Its structure features a benzene ring substituted with a chlorine atom at the ortho position (C2) and a benzyl group at the C1 position.[1] This unique arrangement of a reactive chlorine atom and a benzyl group on adjacent carbons makes it a valuable building block for the synthesis of more complex organic molecules.[1][2] The compound is also known by other names such as 2-Chlorodiphenylmethane.[3][4] It is not a naturally occurring compound and is synthesized for research and industrial purposes.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 29921-41-3 | [1][2][5] |

| IUPAC Name | This compound | [1][5] |

| Molecular Formula | C₁₃H₁₁Cl | [1][2][5] |

| Molecular Weight | 202.68 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2Cl | [1] |

| InChI Key | IKKSPFNZXBWDQA-UHFFFAOYSA-N | [1][2][5] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Solubility | Insoluble in water, soluble in organic solvents | General chemical principles |

| Boiling Point | Data not readily available | N/A |

| Melting Point | Data not readily available | N/A |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the Friedel-Crafts alkylation reaction.[1][2] This well-established reaction in organic chemistry allows for the introduction of alkyl groups onto an aromatic ring.

Reaction Principle

The synthesis involves the reaction of chlorobenzene with benzyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] The Lewis acid activates the benzyl chloride, facilitating the electrophilic attack of the resulting benzyl carbocation (or a polarized complex) on the electron-rich chlorobenzene ring.

Detailed Experimental Protocol

The following is a generalized, step-by-step protocol for the synthesis of this compound via Friedel-Crafts alkylation.

Materials:

-

Chlorobenzene

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the anhydrous solvent and anhydrous aluminum chloride. Cool the mixture in an ice bath.

-

Addition of Reactants: Slowly add a mixture of chlorobenzene and benzyl chloride to the cooled AlCl₃ suspension via an addition funnel with constant stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a beaker of crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Extract the aqueous layer with an additional portion of the organic solvent to ensure complete recovery of the product.

-

Washing: Combine the organic extracts and wash successively with dilute HCl, saturated sodium bicarbonate solution, and finally with water to remove any unreacted starting materials and acidic byproducts.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

The dual reactivity of the benzyl group and the chlorine atom in this compound makes it a valuable intermediate in various synthetic applications.[1]

Precursor in Organic Synthesis

-

Biaryl Compounds: The benzyl group can be a precursor for forming new carbon-carbon bonds with other aromatic rings, leading to the synthesis of complex biaryl molecules.[1]

-

Substituted Benzyl Derivatives: The chlorine atom can be readily displaced by various nucleophiles through nucleophilic substitution reactions, enabling the preparation of a wide range of substituted benzyl derivatives with tailored properties.[1]

Development of Pharmaceuticals and Agrochemicals

This compound serves as a key scaffold for the development of novel pharmaceutical agents and pesticides.[2] Its structural motif can be found in various biologically active molecules.

Material Science

The rigid aromatic structure of this compound makes it a candidate for incorporation into polymers and for the development of liquid crystals, which could lead to materials with unique thermal, mechanical, or optoelectronic properties.[2]

Reference Standard

The compound is also utilized as a reference standard in analytical techniques such as chromatography and spectroscopy for the identification and quantification of similar compounds.[1][6]

Safety and Handling

While specific hazard information for this compound is not extensively detailed in the provided search results, it should be handled with the standard precautions for organochlorine compounds. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound (CAS No. 29921-41-3) is a synthetically important molecule with diverse applications in organic chemistry, medicinal chemistry, and material science. Its straightforward synthesis via Friedel-Crafts alkylation and the versatile reactivity of its functional groups make it a valuable building block for the creation of more complex and functionalized molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for researchers and developers in the chemical sciences.

References

Sources

- 1. Buy this compound | 29921-41-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Chlorodiphenylmethane [webbook.nist.gov]

- 4. 2-CHLORODIPHENYLMETHANE | 29921-41-3 [chemicalbook.com]

- 5. Benzene, 1-chloro-2-(phenylmethyl)- | C13H11Cl | CID 123431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chlorodiphenylmethane - CAS - 29921-41-3 | Axios Research [axios-research.com]

A Technical Guide to the Synthesis of 1-Benzyl-2-chlorobenzene: Starting Materials and Methodologies

Abstract: This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis of 1-benzyl-2-chlorobenzene (CAS No: 29921-41-3). As a key diarylmethane derivative, this compound serves as a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] We will explore the primary synthetic routes, focusing on the requisite starting materials, underlying reaction mechanisms, and detailed experimental protocols. The guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure procedural success and safety. Key methodologies discussed include the classical Friedel-Crafts benzylation and modern transition-metal-catalyzed cross-coupling reactions, providing a comparative analysis to aid in synthetic strategy selection.

Introduction and Strategic Overview

This compound, with the molecular formula C₁₃H₁₁Cl, is an aryl chloride and a member of the diarylmethane class of compounds.[1][2] Its structure, featuring a chlorobenzene ring linked to a benzyl group via a methylene bridge, offers multiple sites for further functionalization. This makes it a versatile intermediate for constructing more complex molecular architectures.[1] For instance, the reactive chlorine atom can be substituted via nucleophilic reactions, while the aromatic rings are amenable to electrophilic substitution, enabling the synthesis of diverse derivatives.[1][2]

The selection of a synthetic pathway is a critical decision dictated by factors such as scale, cost, desired purity, functional group tolerance, and available starting materials. This guide will focus on two principal strategies:

-

Friedel-Crafts Benzylation: The most direct and industrially common method, involving the electrophilic substitution of chlorobenzene with a benzylating agent.[2]

-

Transition-Metal Catalyzed Cross-Coupling: Modern methods like Suzuki-Miyaura and Kumada couplings, which offer high selectivity and tolerance for various functional groups, providing alternative routes to the target molecule.[3][4]

Primary Synthetic Route: Friedel-Crafts Benzylation of Chlorobenzene

The Friedel-Crafts alkylation, a cornerstone of organic synthesis since its discovery in 1877, remains the most prevalent method for preparing this compound.[2] The reaction involves the electrophilic aromatic substitution of chlorobenzene using a benzylating agent in the presence of a Lewis acid catalyst.[5][6]

Core Starting Materials

| Reagent | Role | Key Considerations |

| Chlorobenzene | Aromatic Substrate | Acts as the nucleophile. The chloro group is an ortho-, para-director, leading to a mixture of isomers. Using it in excess can minimize polyalkylation.[1] |

| Benzyl Chloride | Benzylating Agent | The source of the electrophilic benzyl group. Should be recently distilled for high-purity reactions.[7] |

| Lewis Acid Catalyst | Electrophile Generator | Essential for activating the benzyl chloride. Anhydrous conditions are critical to prevent catalyst hydrolysis and deactivation.[2][6] |

Catalyst Selection: The choice of Lewis acid significantly impacts reaction efficiency, cost, and environmental footprint.

-

Traditional Lewis Acids (AlCl₃, FeCl₃): Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly effective and widely used.[1] However, they are required in stoichiometric amounts, are sensitive to moisture, and generate significant waste, posing workup and disposal challenges.

-

Solid Acid Catalysts (Zeolites, Mixed Metal Phosphates): Heterogeneous catalysts like zeolites or compounds such as K₂FeZrP₃O₁₂ are gaining prominence as greener alternatives.[1] They offer advantages including ease of separation from the reaction mixture, reusability, and potential for solvent-free reactions, simplifying purification processes.[1]

Reaction Mechanism and Causality

The reaction proceeds via a three-step electrophilic aromatic substitution mechanism.[6]

-

Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of benzyl chloride, weakening the C-Cl bond and generating a benzyl carbocation or a highly electrophilic complex.

-

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the benzyl electrophile. Since the chlorine atom is an ortho-, para-directing group, this attack occurs at the positions ortho and para to the chlorine, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation: A weak base (like the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the benzyl group, restoring the aromaticity of the ring and regenerating the catalyst. This step yields the final products: this compound (ortho) and 1-benzyl-4-chlorobenzene (para).

The para isomer is typically the major product due to reduced steric hindrance compared to the ortho position.[8]

Visualization: Friedel-Crafts Benzylation Mechanism

Caption: A simplified workflow of the Friedel-Crafts benzylation.

Experimental Protocol: Benzylation using AlCl₃

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. Maintain an inert atmosphere (e.g., dry nitrogen).

-

Charging Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq). Add an excess of dry chlorobenzene (e.g., 5-10 eq), which serves as both reactant and solvent to minimize polyalkylation.[1]

-

Addition: Cool the stirred suspension in an ice bath (0-5 °C). Add freshly distilled benzyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil, a mixture of ortho and para isomers, can be purified by vacuum distillation or flash column chromatography on silica gel.

Alternative Routes: Transition-Metal Catalyzed Cross-Coupling

Cross-coupling reactions provide powerful and often more selective alternatives for forming the C-C bond in diarylmethanes, especially when specific functional groups must be tolerated that would not survive the harsh conditions of Friedel-Crafts reactions.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[9][10] It is renowned for its mild reaction conditions and high functional group tolerance.[10]

Possible Starting Material Combinations:

-

Route A: 2-Chlorophenylboronic acid + Benzyl bromide

-

Route B: Potassium benzyltrifluoroborate + 1,2-Dichlorobenzene

Core Components:

-

Palladium Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precursor like PdCl₂(dppf)·CH₂Cl₂.[9]

-

Ligand: Phosphine ligands (e.g., dppf) are crucial for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for the transmetalation step.[11]

-

Solvent: Typically a mixture of an organic solvent (e.g., THF, dioxane) and water.[9]

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The key steps in a Suzuki-Miyaura cross-coupling reaction.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium) and an organohalide, typically catalyzed by nickel or palladium complexes.[4][12] While powerful, the highly basic and nucleophilic nature of Grignard reagents makes them incompatible with acidic protons and many electrophilic functional groups.[12]

Possible Starting Material Combination:

-

Benzylmagnesium chloride (Grignard reagent) + 1,2-Dichlorobenzene

Core Components:

-

Grignard Reagent: Prepared from the corresponding organohalide (e.g., benzyl chloride) and magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[13]

-

Catalyst: Nickel complexes such as Ni(dppp)Cl₂ are common.[12] Palladium catalysts can also be used.[4]

-

Reaction Conditions: The reaction must be performed under strictly anhydrous and anaerobic conditions due to the high reactivity of the Grignard reagent.[13]

Comparative Analysis of Synthetic Routes

| Feature | Friedel-Crafts Benzylation | Suzuki-Miyaura Coupling | Kumada Coupling |

| Starting Materials | Chlorobenzene, Benzyl Chloride | Organoboron compounds, Organohalides | Grignard reagents, Organohalides |

| Catalyst | Lewis Acids (e.g., AlCl₃) | Palladium complexes | Nickel or Palladium complexes |

| Key Advantage | Low cost, direct, scalable | Excellent functional group tolerance, mild conditions | Utilizes readily prepared Grignard reagents |

| Key Disadvantage | Poor isomer selectivity, polyalkylation risk, harsh conditions | Higher cost of catalysts and boron reagents | Poor functional group tolerance, strict anhydrous conditions required |

| Best Suited For | Large-scale industrial production of the basic scaffold | Synthesis of complex, functionalized diarylmethanes | Substrates lacking sensitive functional groups |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The classical Friedel-Crafts benzylation remains the most direct and economically viable route for large-scale production, with its primary challenges being the control of isomerism and the management of catalyst-related waste. For laboratory-scale synthesis, particularly for creating derivatives with sensitive functionalities, modern transition-metal-catalyzed cross-coupling reactions offer superior alternatives. The Suzuki-Miyaura coupling provides exceptional functional group tolerance and milder conditions, while the Kumada coupling presents a powerful option when the substrate permits the use of highly reactive Grignard reagents. The optimal choice of synthetic strategy is ultimately determined by a careful evaluation of the project's specific requirements, including scale, cost, purity, and the chemical nature of the starting materials and desired final product.

References

-

Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Retrieved from [Link]

-

Journal of the Chemical Society C. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing. Retrieved from [Link]

-

Allen Digital. (n.d.). Explain Friedel-Crafts alkylation for chlorobenzene. Give equation. Retrieved from [Link]

-

Vedantu. (n.d.). Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE. Retrieved from [Link]

-

YouTube. (2023). Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. Retrieved from [Link]

-

ACS Publications. (2006). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. Retrieved from [Link]

-

Quora. (2021). What happens when chlorobenzene undergoes Friese Craft's alkylation? Retrieved from [Link]

-

Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

- Google Patents. (n.d.). JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent.

-

PubChem. (n.d.). Benzene, 1-chloro-2-(phenylmethyl)-. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Benzyl-2-(chloromethyl)benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A highly efficient catalyst for Suzuki–Miyaura Coupling Reaction of Benzyl chloride under mild conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

- Google Patents. (n.d.). CN101070265A - Method for producing benzyl chloride compound.

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 29921-41-3 [smolecule.com]

- 3. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]

- 4. Kumada coupling - Wikipedia [en.wikipedia.org]

- 5. Explain Friedel -Crafts alkylation for chlorobenzene. Give equation. [allen.in]

- 6. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Navigating the Nucleophilic Substitution Landscape of 1-Benzyl-2-chlorobenzene: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth exploration of nucleophilic substitution reactions on the sterically encumbered and electronically nuanced substrate, 1-benzyl-2-chlorobenzene. This document moves beyond theoretical overviews to offer researchers, scientists, and drug development professionals a practical understanding of the key mechanistic pathways, including the addition-elimination (SNAr), elimination-addition (benzyne), and transition-metal-catalyzed cross-coupling reactions. By dissecting the influence of the ortho-benzyl group on reactivity and regioselectivity, this guide aims to equip synthetic chemists with the knowledge to strategically design and execute successful synthetic transformations, including the intramolecular cyclization to form valuable phenanthridine scaffolds. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to bridge the gap between theoretical concepts and real-world application.

Introduction: The Unique Reactivity Profile of this compound

This compound presents a fascinating case study in nucleophilic aromatic substitution. The presence of a chlorine atom on the benzene ring, a typically unreactive site for nucleophilic attack due to the electron-rich π-system and the strength of the C-Cl bond, is further complicated by the ortho-benzyl group.[1][2] This substituent introduces significant steric hindrance around the reaction center and possesses unique electronic properties that can influence the course of a reaction. Understanding the interplay of these factors is paramount for predicting and controlling the outcome of nucleophilic substitution reactions on this substrate.

This guide will systematically deconstruct the primary mechanistic avenues for nucleophilic substitution on this compound, providing both the foundational principles and practical considerations for each.

The Elusive SNAr Pathway: Overcoming the High Energy Barrier

The SNAr (addition-elimination) mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[3][4] In the case of this compound, the benzyl group is not a strong electron-withdrawing group, making the classical SNAr pathway energetically unfavorable under standard conditions. The steric bulk of the benzyl group also hinders the approach of a nucleophile to the ipso-carbon.

For an SNAr reaction to be considered, the introduction of a potent electron-withdrawing group, such as a nitro or cyano group, onto the aromatic ring would be a prerequisite.

The Benzyne Mechanism: Navigating Regioselectivity with a Bulky Ortho Group

The elimination-addition mechanism, proceeding through a highly reactive benzyne intermediate, offers a viable pathway for nucleophilic substitution on unactivated aryl halides, particularly in the presence of a strong base.[2][5] The formation of the benzyne intermediate from this compound involves the abstraction of a proton ortho to the chlorine atom.

Regioselectivity of Benzyne Formation and Nucleophilic Attack

The key challenge in employing the benzyne mechanism with this compound lies in controlling the regioselectivity of both the benzyne formation and the subsequent nucleophilic attack. The benzyl group's steric and electronic influence is critical here.

Computational studies on substituted benzynes have shown that both inductive and steric effects dictate the regioselectivity of nucleophilic addition.[6][7] In the case of this compound, the benzyne intermediate can be attacked at two different positions. The regiochemical outcome will be influenced by the nature of the nucleophile and the reaction conditions.

Diagram 1: Benzyne Formation and Regioselective Nucleophilic Attack

Caption: Formation of the benzyne intermediate and factors influencing regioselective nucleophilic attack.

Transition-Metal-Catalyzed Cross-Coupling: The Modern Synthetic Workhorse

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild and highly selective methods for the formation of new carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these methods are often the most effective.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides.[8][9][10] The steric hindrance of the ortho-benzyl group in this compound presents a challenge that can be overcome by careful selection of the phosphine ligand. Bulky, electron-rich ligands are generally required to facilitate the oxidative addition of the palladium(0) catalyst to the sterically hindered C-Cl bond and to promote the subsequent reductive elimination.[11][12]

Table 1: Ligand Effects in Buchwald-Hartwig Amination of ortho-Substituted Aryl Chlorides

| Ligand | Steric Bulk | Electron-Donating Ability | Suitability for Hindered Substrates |

| P(t-Bu)3 | High | High | Excellent |

| XPhos | High | High | Excellent |

| SPhos | High | High | Very Good |

| dppf | Moderate | Moderate | Moderate |

Experimental Protocol: Buchwald-Hartwig Amination of this compound

-

Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd2(dba)3 (1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K3PO4, 1.5-2.0 equivalents).

-

Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents) dissolved in an anhydrous, aprotic solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron reagent, catalyzed by a palladium complex.[13][14] Similar to the Buchwald-Hartwig amination, the coupling of the sterically hindered this compound requires a highly active catalyst system. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial for achieving good yields.[4][15][16]

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: General scheme for the intramolecular cyclization to form a phenanthridine core.